![molecular formula C22H28O2P2 B6335971 (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1610785-35-7](/img/structure/B6335971.png)
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) is a useful research compound. Its molecular formula is C22H28O2P2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) is 386.15645413 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Hydrogenation
MeO-BIBOP is used as a ligand in asymmetric hydrogenation reactions . This process is crucial for producing chiral molecules with high enantiomeric excess (ee), which are important in the synthesis of pharmaceuticals and agrochemicals. The ligand’s ability to induce chirality in the hydrogenation process is valuable for creating compounds with specific desired properties.
Propargylation Reactions
In the realm of organic synthesis, MeO-BIBOP facilitates asymmetric propargylation of aldehydes . This reaction is instrumental in constructing propargylic alcohols, which are precursors to various natural products and pharmaceuticals. The ligand’s role in enhancing the reaction’s selectivity and yield is of great importance.
Reductions
MeO-BIBOP is also employed in reduction reactions, particularly in the reduction of ketones to secondary alcohols . These reactions are fundamental in the synthesis of complex organic molecules, and the ligand’s contribution to achieving high stereoselectivity is essential for the production of pure enantiomers.
Hydroformylation
The ligand is involved in hydroformylation reactions, which convert alkenes into aldehydes . This transformation is a key step in the industrial production of aldehydes, which serve as intermediates in the manufacture of plasticizers, detergents, and other chemicals. MeO-BIBOP’s ability to control the regio- and stereochemistry of the reaction is highly beneficial.
Asymmetric Catalysis
MeO-BIBOP has a significant role in various asymmetric catalytic processes . Its chiral environment around the metal center allows for the synthesis of enantioenriched molecules, which is a cornerstone in the development of new drugs and active pharmaceutical ingredients (APIs).
Benchtop Hydrogen Generation
This ligand can be used with benchtop hydrogen generators, such as the H-Genie Lite, to produce hydrogen gas for chemical reactions . This application is particularly useful in laboratory settings where a safe and convenient source of hydrogen is needed.
Asymmetric Synthesis of Natural Products
The ligand’s application extends to the asymmetric synthesis of natural products . Its ability to induce chirality in synthetic pathways enables chemists to create complex natural compounds, which can have various biological activities and therapeutic benefits.
Material Science
In material science, MeO-BIBOP could potentially be used to synthesize novel materials with unique optical properties due to its ability to impart chirality at the molecular level . This could lead to advancements in areas such as liquid crystals and other materials used in electronic displays.
作用機序
Target of Action
It is described as a p-chiral biphosphorus ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the compound likely interacts with certain metal ions in biological systems.
Mode of Action
The compound is used in a variety of asymmetric transition metal-catalyzed transformations . These transformations include hydrogenations, propargylations, reductions, and hydroformylations . This suggests that the compound may bind to transition metal ions and facilitate these reactions by providing a suitable environment for the reaction to occur.
Biochemical Pathways
Given its role in catalyzing reactions such as hydrogenations, propargylations, reductions, and hydroformylations , it can be inferred that it may be involved in various biochemical pathways where these reactions are critical.
Action Environment
The compound is described as air sensitive and it is recommended to be stored under inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as exposure to air and temperature.
特性
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVTUIDTRDJLGP-DOOQXGAZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC=C21)[C@@H]3OC4=CC=CC=C4[P@]3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

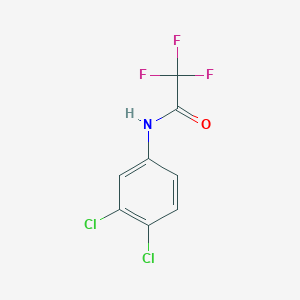

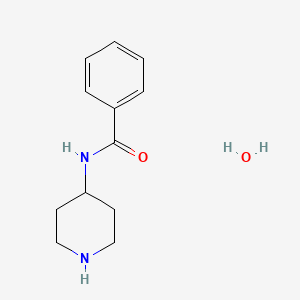

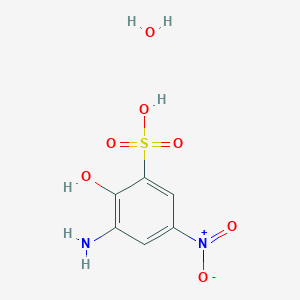
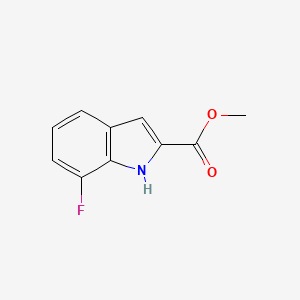
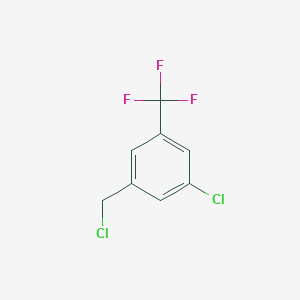

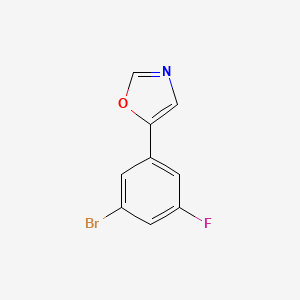


![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)

![Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6335992.png)